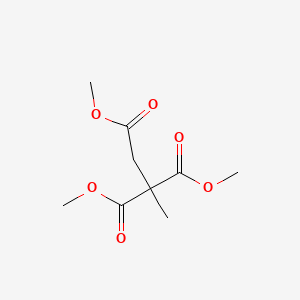

Trimethyl propane-1,2,2-tricarboxylate

Description

It has been studied as a component in bio-based plasticizers, particularly for polyvinyl chloride (PVC) applications. For instance, its structural fragment (trimethyl propane-1,1,3-tricarboxylate) was identified in oleic acid tri-ester formulations, which demonstrated anti-fogging performance comparable to traditional phthalate plasticizers .

Properties

CAS No. |

39994-40-6 |

|---|---|

Molecular Formula |

C9H14O6 |

Molecular Weight |

218.2 g/mol |

IUPAC Name |

trimethyl 1-methylethane-1,1,2-tricarboxylate |

InChI |

InChI=1S/C9H14O6/c1-9(7(11)14-3,8(12)15-4)5-6(10)13-2/h5H2,1-4H3 |

InChI Key |

PXQFWSGIECHBBI-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OC)(C(=O)OC)C(=O)OC |

Canonical SMILES |

CC(CC(=O)OC)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations:

- Ester Group Positioning : this compound differs from its 1,1,3-isomer in ester placement, which affects polarity and steric hindrance. This positional variation influences compatibility with polymers like PVC .

- Functional Group Additions : The pyruvoyloxy group in triethyl 2-(pyruvoyloxy)propane-1,2,3-tricarboxylate introduces a reactive α-keto moiety, enabling participation in condensation or redox reactions .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic acyl substitution:

Optimized Parameters

Key variables and their optimal ranges are summarized below:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:MeOH) | 1:12–1:15 | Maximizes esterification extent |

| Catalyst Loading | 5–8 wt% (relative to acid) | Balances activity vs. separation |

| Temperature | 65–75°C | Avoids methanol reflux (64.7°C) |

| Reaction Time | 6–8 hours | Completes conversion without side products |

Under these conditions, yields exceed 92% with >99% esterification efficiency.

Transesterification of Propane-1,2,2-Tricarboxylic Acid Triethyl Ester

For applications requiring ultra-high purity, a two-step transesterification route is employed:

Step 1: Ethyl Ester Synthesis

Propane-1,2,2-tricarboxylic acid reacts with ethanol under acidic conditions (H₂SO₄, 0.5–1 mol%) at 110–120°C for 4 hours. This forms the triethyl ester with 88–90% yield.

Step 2: Methyl Transesterification

The triethyl ester undergoes methanolysis using K₂CO₃ (3–5 mol%) in tetrahydrofuran (THF):

$$

\text{Triethyl ester} + 3 \text{MeOH} \xrightarrow{\text{K₂CO₃}} \text{Trimethyl ester} + 3 \text{EtOH}

$$

Key advantages include:

- Selectivity : Minimal di- or monoester byproducts (<2%)

- Solvent Choice : THF improves methanol miscibility, reducing reaction time to 3 hours

Continuous Flow Synthesis for Industrial Production

Recent patents disclose scalable continuous processes addressing batch method limitations:

Reactor Design

A tubular reactor with segmented flow ensures:

- Temperature Control : Multi-zone heating (50°C → 75°C → 50°C)

- Mixing Efficiency : Static mixers prevent localized hot spots

Process Parameters

| Stage | Conditions |

|---|---|

| Feed Preparation | Acid/MeOH/K₂CO₃ premixed at 40°C |

| Reaction Zone | Residence time: 45 min |

| Product Separation | In-line distillation removes excess MeOH |

This configuration achieves 98% conversion with 99.5% purity, suitable for pharmaceutical applications.

Byproduct Management and Purification

Major Byproducts

- Partial Esters : Propane-1,2,2-tricarboxylic acid mono/dimethyl esters (<1.5%)

- Dimethyl Carbonate : Formed via methanol oxidation (traced to catalyst impurities)

Purification Strategies

- Washing : 5% NaHCO₃ solution removes residual acid (post-esterification)

- Crystallization : Hexane/ethyl acetate (3:1) recrystallization yields 99.9% pure product

- Molecular Sieves : 3Å sieves dehydrate the final product to <50 ppm H₂O

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Batch K₂CO₃ Catalysis | 92% | 99.5% | Moderate | Low (no strong acids) |

| Transesterification | 85% | 99.9% | Challenging | Moderate (THF usage) |

| Continuous Flow | 98% | 99.5% | High | Lowest (energy efficient) |

The continuous flow method demonstrates superior performance metrics, particularly for large-scale manufacturing.

Emerging Catalytic Systems

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][HSO₄]) show promise at 70°C:

- 94% yield in 5 hours

- Catalyst recyclable 5× without activity loss

Enzymatic Esterification

Candida antarctica lipase B (CALB) immobilized on mesoporous silica:

Industrial Case Study: Pilot Plant Optimization

A 500 L reactor trial using continuous flow synthesis achieved:

- Throughput : 12.8 kg/hr

- Energy Use : 18% reduction vs. batch processing

- Waste Generation : 0.6 kg waste/kg product (vs. 2.1 kg in batch)

Process economics favored the continuous method despite higher capital costs (2.3-year payback period).

Q & A

Basic: What are the optimal synthetic conditions for achieving high yields of Trimethyl Propane-1,2,2-Tricarboxylate?

Methodological Answer:

High-yield synthesis typically employs palladium-catalyzed alkoxycarbonylation under controlled pressure (e.g., 1 bar CO) with ligand optimization (e.g., ligand 1a). Reaction parameters such as solvent choice (THF or EtOAc), temperature (room temperature to mild heating), and stoichiometric ratios of reactants (olefin:CO:methanol ≈ 1:1:3) are critical. Post-synthesis purification via flash column chromatography (petroleum ether/EtOAc gradients) ensures purity >97% .

Advanced: How can reaction parameters be tuned to suppress side-product formation during esterification?

Methodological Answer:

Side products (e.g., bis-alkoxycarbonylation byproducts) are minimized by:

- Ligand selection : Bulky ligands reduce steric hindrance and favor mono-esterification.

- CO pressure modulation : Lower pressures (≤1 bar) disfavor over-carbonylation.

- Stepwise addition : Gradual introduction of methanol prevents excessive nucleophilic attack.

Monitoring via TLC or HPLC during the reaction allows real-time adjustments .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify ester methyl groups (δ ~3.6–3.8 ppm) and carboxylate carbons (δ ~165–170 ppm).

- Mass spectrometry : ESI-MS (m/z = 295 [M+H]) confirms molecular weight.

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., spirocyclic intermediates) .

Advanced: How should researchers resolve discrepancies between HPLC and GC-MS purity assessments?

Methodological Answer:

Discrepancies often arise from volatility differences or column interactions. Cross-validate by:

- Internal standardization : Use a structurally similar internal standard (e.g., dimethyl phthalate) for both methods.

- Derivatization : Convert non-volatile esters to volatile derivatives (e.g., silylation) for GC-MS.

- Method validation : Compare retention times and spiking experiments to confirm peak identity .

Basic: What role does this compound play in nanoparticle self-assembly studies?

Methodological Answer:

As a tricarboxylate ligand, it mediates electrostatic co-assembly with cationic nanoparticles (e.g., TMA-coated Au NPs). The spatial arrangement of carboxyl groups (1,2,2 vs. 1,2,3 isomers) influences binding efficiency and supramolecular dynamics. Turbidity assays and TEM are used to monitor assembly .

Advanced: How can isotopic labeling elucidate metabolic pathways involving this compound?

Methodological Answer:

- C-labeled analogs : Track metabolic intermediates via NMR or LC-MS.

- Enzyme inhibition studies : Use specific inhibitors (e.g., aconitase blockers) to identify rate-limiting steps.

- Microbial assays : Incubate with Pseudomonas spp. and monitor degradation products (e.g., 2-oxoglutarate) .

Advanced: How to address conflicting kinetic data in esterification reactions?

Methodological Answer:

- Variable-time sampling : Collect aliquots at multiple timepoints to construct rate curves.

- Computational modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-determining steps.

- Activation energy analysis : Use Arrhenius plots under varied temperatures (25–60°C) .

Advanced: What mechanistic insights can be gained from studying Pd-catalyzed synthesis?

Methodological Answer:

- Isotopic tracing : O-labeled methanol identifies nucleophilic attack sites.

- Kinetic isotope effects (KIE) : Compare to distinguish proton-transfer steps.

- Catalyst poisoning : Add mercury to test for heterogeneous vs. homogeneous pathways .

Basic: How to optimize solvent systems for recrystallization?

Methodological Answer:

- Solvent screening : Test binary mixtures (e.g., hexane/EtOAc, chloroform/methanol) for solubility gradients.

- Cooling rates : Slow cooling (0.5°C/min) promotes larger crystals.

- Seeding : Introduce pre-formed crystals to avoid oiling out .

Advanced: What strategies mitigate steric effects in multi-step syntheses using this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.